molecular formula C13H17NO6 B6317234 Ethyl 4,5-diethoxy-2-nitrobenzoate CAS No. 460750-26-9

Ethyl 4,5-diethoxy-2-nitrobenzoate

Cat. No.: B6317234
CAS No.: 460750-26-9
M. Wt: 283.28 g/mol
InChI Key: PGZGXHBCQPYMJP-UHFFFAOYSA-N
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Description

Ethyl 4,5-diethoxy-2-nitrobenzoate is an organic compound with the molecular formula C13H17NO6 It is a derivative of benzoic acid, characterized by the presence of ethoxy groups at the 4 and 5 positions and a nitro group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate typically involves the nitration of ethyl 4,5-diethoxybenzoate. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 2 position of the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-diethoxy-2-nitrobenzoate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 4,5-diethoxy-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4,5-Diethoxy-2-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4,5-diethoxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases and other related enzymes.

    Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anticancer activities. The nitro group is known for its bioactivity, and modifications of this compound could lead to new therapeutic agents.

    Industry: It is used in the development of dyes and pigments. The nitro and ethoxy groups contribute to the chromophoric properties, making it useful in the production of colorants.

Mechanism of Action

The mechanism of action of Ethyl 4,5-diethoxy-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The ethoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but with methoxy groups instead of ethoxy groups.

    Methyl 4,5-diethoxy-2-nitrobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3,4-dimethoxy-6-nitrobenzoate: Similar nitrobenzoate derivative with different substitution pattern.

Uniqueness

This compound is unique due to the presence of ethoxy groups at the 4 and 5 positions, which can influence its chemical reactivity and physical properties. The combination of these groups with the nitro functionality provides a distinct profile that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

ethyl 4,5-diethoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-4-18-11-7-9(13(15)20-6-3)10(14(16)17)8-12(11)19-5-2/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZGXHBCQPYMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 6A Step 2, to a solution of ethyl 3,4-diethoxybenzoate (6.43 g, 27 mmol) in AcOH (50 mL) was dropped fuming nitric acid (90%, 6.3 g) and the reaction was heated at 50° C. overnight, to afford ethyl 4,5-diethoxy-2-nitrobenzoate as a solid (7.175 g, 94%). 1H NMR (300 MHz, CDCl3) δ 7.44 (s, 1H), 7.05 (s, 1H), 4.37 (q, 2H), 4.18 (m, 4H), 1.50 (m, 6H), 1.35 (t, 3H); LC-MS (ESI) m/z 284 (M+H)+.
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Synthesis routes and methods II

Procedure details

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